

Technical Guide: 4-Bromo-2-ethynylpyridine (CAS 1196155-22-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-ethynylpyridine

Cat. No.: B1292493

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-ethynylpyridine, identified by CAS number 1196155-22-2, is a halogenated pyridine derivative that serves as a valuable synthetic intermediate in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive ethynyl group and a bromine-substituted pyridine ring, makes it a versatile building block for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of **4-Bromo-2-ethynylpyridine**, with a particular focus on its emerging role in the development of novel therapeutics.

Physicochemical Properties

The fundamental physicochemical properties of **4-Bromo-2-ethynylpyridine** are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Reference
CAS Number	1196155-22-2	[1]
Molecular Formula	C ₇ H ₄ BrN	[1]
Molecular Weight	182.02 g/mol	[1]
IUPAC Name	4-Bromo-2-ethynylpyridine	N/A
Appearance	Not explicitly stated, likely a solid	N/A
Purity	Typically ≥95%	N/A

Synthesis of 4-Bromo-2-ethynylpyridine

The primary synthetic route to **4-Bromo-2-ethynylpyridine** is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the case of **4-Bromo-2-ethynylpyridine**, a common precursor is 2,4-dibromopyridine, which can be selectively coupled with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.[2][4]

Representative Experimental Protocol: Sonogashira Coupling

The following is a representative experimental protocol for the synthesis of **4-Bromo-2-ethynylpyridine** from 2,4-dibromopyridine. This protocol is based on established methods for the regioselective Sonogashira coupling of dihalopyridines.[5][6]

Materials:

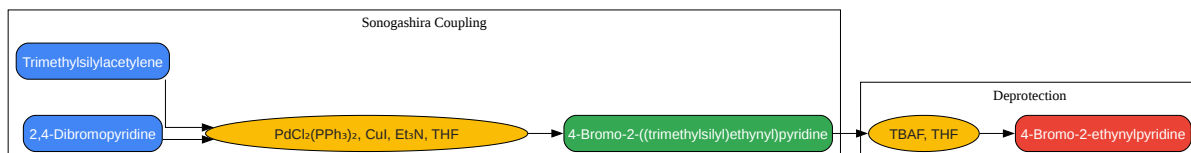
- 2,4-Dibromopyridine
- Trimethylsilylacetylene (TMSA)
- Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
- Copper(I) iodide (CuI)

- Triethylamine (Et_3N)
- Tetrahydrofuran (THF), anhydrous
- Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
- Standard glassware for anhydrous reactions (e.g., Schlenk flask)
- Inert gas supply (Argon or Nitrogen)

Procedure:

- **Reaction Setup:** To a dry Schlenk flask under an inert atmosphere, add 2,4-dibromopyridine (1.0 eq), $\text{PdCl}_2(\text{PPh}_3)_2$ (0.03 eq), and CuI (0.06 eq).
- **Solvent and Base Addition:** Add anhydrous THF and triethylamine to the flask. The mixture is typically stirred at room temperature for a short period.
- **Alkyne Addition:** Slowly add trimethylsilylacetylene (1.1 eq) to the reaction mixture.
- **Reaction:** The reaction is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the consumption of the starting material and formation of the silyl-protected intermediate.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification of Intermediate:** The crude product, 4-bromo-2-((trimethylsilyl)ethynyl)pyridine, is purified by flash column chromatography on silica gel.
- **Deprotection:** The purified intermediate is dissolved in THF, and a solution of TBAF in THF (1.1 eq) is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

- Final Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, **4-Bromo-2-ethynylpyridine**, is purified by flash column chromatography.



[Click to download full resolution via product page](#)

Synthesis of **4-Bromo-2-ethynylpyridine**.

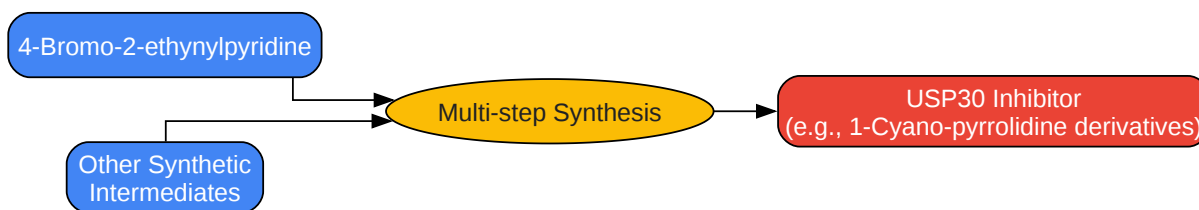
Usage in Drug Discovery and Development

The primary application of **4-Bromo-2-ethynylpyridine** in drug discovery is as a key intermediate in the synthesis of inhibitors of deubiquitinating enzymes (DUBs), specifically Ubiquitin Specific Peptidase 30 (USP30).[7] DUBs are a class of enzymes that regulate the ubiquitin-proteasome system, which is implicated in a wide range of cellular processes and diseases, including cancer and neurodegenerative disorders.[7]

Role as a Building Block for USP30 Inhibitors

Patent literature reveals that **4-Bromo-2-ethynylpyridine** is utilized in the construction of more complex heterocyclic systems that exhibit inhibitory activity against USP30.[7] The ethynyl group can participate in further coupling reactions, such as click chemistry or another Sonogashira coupling, while the bromo-substituted pyridine core provides a scaffold for building the final inhibitor molecule.

The general scheme involves the reaction of **4-Bromo-2-ethynylpyridine** with other synthetic intermediates to assemble the final active pharmaceutical ingredient (API).

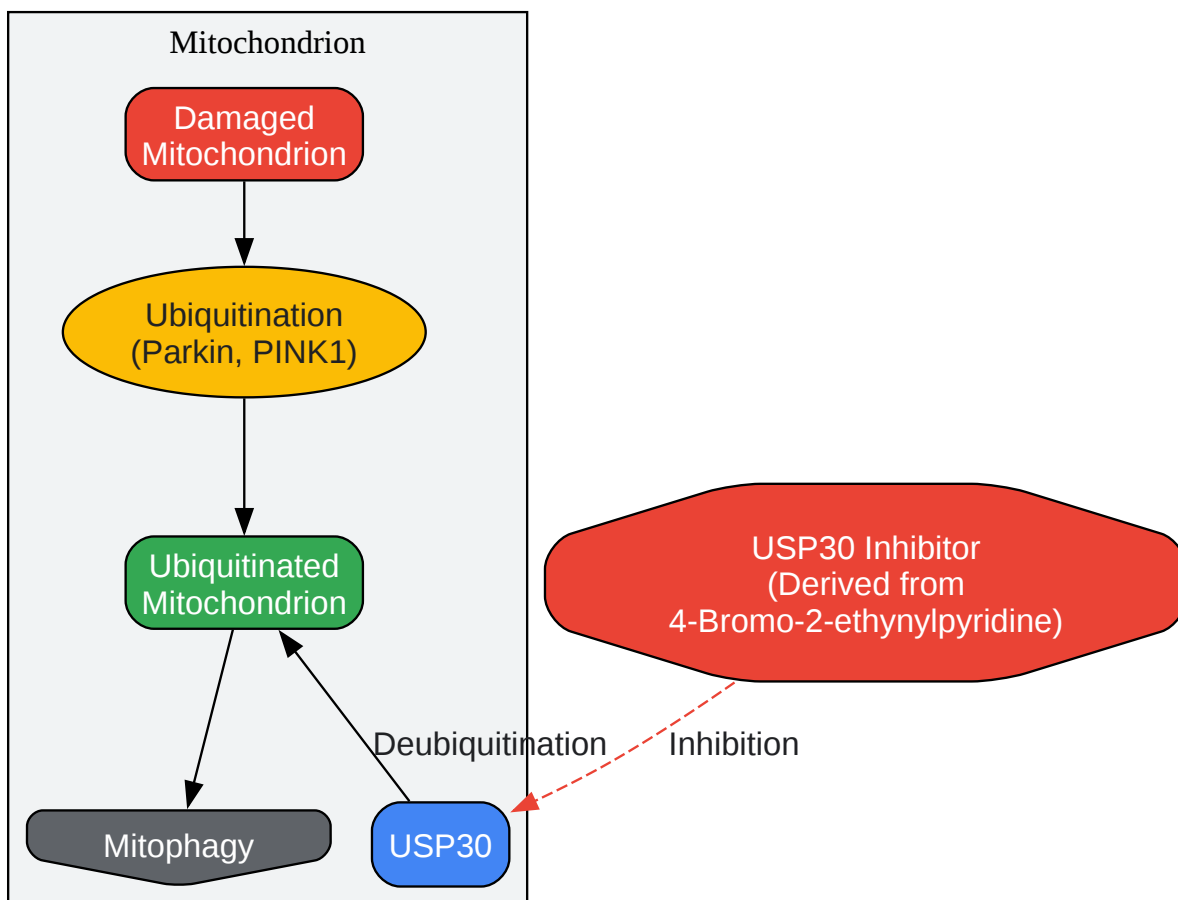


[Click to download full resolution via product page](#)

Role as a synthetic intermediate.

The USP30 Signaling Pathway and Therapeutic Rationale

USP30 is a deubiquitinase that is localized to the outer mitochondrial membrane and plays a crucial role in regulating mitophagy, the selective degradation of damaged mitochondria.[8] By removing ubiquitin chains from mitochondrial proteins, USP30 acts as a negative regulator of mitophagy. Inhibition of USP30 is therefore a promising therapeutic strategy to enhance the clearance of dysfunctional mitochondria, which is implicated in the pathogenesis of diseases such as Parkinson's disease and other conditions associated with mitochondrial dysfunction.[8]



[Click to download full resolution via product page](#)

USP30's role in mitophagy regulation.

Biological Activity Data

Currently, there is no publicly available quantitative data on the direct biological activity of **4-Bromo-2-ethynylpyridine** itself. Its primary known utility is as a synthetic precursor. The biological activity resides in the final molecules synthesized from this intermediate. Researchers using this compound should focus on the biological evaluation of the final products of their synthetic endeavors.

Conclusion

4-Bromo-2-ethynylpyridine is a key synthetic building block with significant potential in drug discovery, particularly in the development of USP30 inhibitors for the treatment of diseases associated with mitochondrial dysfunction. While direct biological activity data for this compound is lacking, its role as a versatile intermediate is well-established through patent literature. The synthetic accessibility via the Sonogashira coupling reaction makes it a readily available starting material for medicinal chemistry campaigns. Future research will likely continue to leverage the unique reactivity of **4-Bromo-2-ethynylpyridine** to create novel and potent therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Trimethylsilylacetylene-Uses & Properties_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 4-Bromo-2-ethynylpyridine (CAS 1196155-22-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1292493#cas-number-1196155-22-2-properties-and-usage]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com